molecular formula C11H10N2O4 B144337 N-(3-Aminobenzoyloxy)succinimide CAS No. 132445-63-7

N-(3-Aminobenzoyloxy)succinimide

Cat. No.: B144337
CAS No.: 132445-63-7
M. Wt: 234.21 g/mol
InChI Key: AGEJVFYFQFFGCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Aminobenzoyloxy)succinimide can be synthesized through a reaction between 3-aminobenzoic acid and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions . The reaction proceeds as follows:

  • Dissolve 3-aminobenzoic acid and succinimide in an organic solvent.
  • Add dicyclohexylcarbodiimide to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminobenzoyloxy)succinimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-Aminobenzoyloxy)succinimide involves its ability to form stable conjugates with proteins and other biomolecules. The amino group reacts with carboxyl or hydroxyl groups in target molecules, forming amide or ester bonds. This property makes it a valuable tool in bioconjugation and drug delivery .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminobenzoyloxy)succinimide
  • N-(2-Aminobenzoyloxy)succinimide
  • N-(3-Nitrobenzoyloxy)succinimide

Uniqueness

N-(3-Aminobenzoyloxy)succinimide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to its isomers. The meta-position of the amino group allows for selective reactions and conjugation with biomolecules, making it particularly useful in bioconjugation and pharmaceutical applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEJVFYFQFFGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157585
Record name N-(3-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132445-63-7
Record name N-(3-Aminobenzoyloxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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